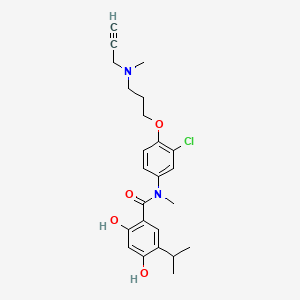

Mao A/hsp90-IN-1

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H29ClN2O4 |

|---|---|

Molecular Weight |

444.9 g/mol |

IUPAC Name |

N-[3-chloro-4-[3-[methyl(prop-2-ynyl)amino]propoxy]phenyl]-2,4-dihydroxy-N-methyl-5-propan-2-ylbenzamide |

InChI |

InChI=1S/C24H29ClN2O4/c1-6-10-26(4)11-7-12-31-23-9-8-17(13-20(23)25)27(5)24(30)19-14-18(16(2)3)21(28)15-22(19)29/h1,8-9,13-16,28-29H,7,10-12H2,2-5H3 |

InChI Key |

JHKZNXCXUMFEOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)O)C(=O)N(C)C2=CC(=C(C=C2)OCCCN(C)CC#C)Cl |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Mao A/hsp90 in 1 Action

Monoamine Oxidase A Inhibition Mechanism

Mao A/hsp90-IN-1 was developed by conjugating a derivative of the MAO-A inhibitor clorgyline with the pharmacophore of an HSP90 inhibitor, 4-isopropylresorcinol, via an amide linker. nih.gov This design allows the compound to effectively inhibit MAO-A activity. nih.gov

Molecular Interactions with MAO-A Binding Sites

While specific atomic-level interaction details for this compound are not extensively detailed in the provided results, its design is based on clorgyline, a selective and high-affinity inhibitor of MAO-A. nih.gov MAO-A possesses a substrate-binding cavity where it deaminates monoamine neurotransmitters. wikipedia.orgwikipedia.org Inhibitors like clorgyline act by binding within this cavity, thereby blocking the enzyme's catalytic function. nih.govwikipedia.org Molecular docking studies of related dual inhibitors have shown interactions within the MAO-A binding site. nih.gov

Impact on MAO-A Mediated Intracellular Processes

Inhibition of MAO-A by compounds like this compound has significant downstream effects on cellular processes implicated in cancer progression. nih.govnih.gov MAO-A is known to be upregulated in certain cancers, including glioblastoma and prostate cancer, where it contributes to tumor growth and neuroendocrine differentiation. nih.govnih.gov

By inhibiting MAO-A, this compound can lead to a decrease in the phosphorylation of Akt, a key protein in cell survival and proliferation pathways. nih.gov Furthermore, MAO-A inhibition has been linked to a reduction in the expression of Programmed Death-Ligand 1 (PD-L1) induced by interferon-gamma (IFN-γ). nih.govresearchgate.net This suggests that this compound may also function as an immune checkpoint inhibitor, potentially reducing tumor immune evasion. nih.govresearchgate.net

Heat Shock Protein 90 Chaperone Function Modulation

HSP90 is a molecular chaperone crucial for the stability and function of numerous "client" proteins, many of which are oncogenic. springernature.commdpi.com this compound disrupts HSP90 function by interacting with its ATP-binding site, leading to a cascade of events that ultimately result in the degradation of these client proteins. smolecule.comspringernature.com

Interactions with HSP90 ATP-Binding Domains and Allosteric Sites

The primary mechanism of HSP90 inhibition by this compound involves its interaction with the ATP-binding pocket located in the N-terminal domain (NTD) of the HSP90 protein. springernature.combiomolther.orgwikipedia.org This binding is competitive with ATP. By occupying this site, the inhibitor prevents the nucleotide from binding, which is essential for the chaperone's function. springernature.commdpi.combiomolther.org While the primary target is the NTD's ATP-binding site, some HSP90 inhibitors can also interact with allosteric sites, such as those in the C-terminal domain (CTD), to modulate HSP90 activity. nih.govmdpi.comfrontiersin.org

Influence on HSP90 ATPase Activity and Conformational Cycling

The function of HSP90 is intrinsically linked to its ATPase activity, which drives a dynamic cycle of conformational changes. mdpi.comnih.govembopress.org This cycle involves transitioning between an "open" state and a "closed," N-terminally dimerized state, which is catalytically active. embopress.orgportlandpress.com The binding of ATP to the NTD triggers these conformational shifts, including the closure of a "lid" segment over the ATP-binding site. wikipedia.orgembopress.org

Inhibitors like this compound, by binding to the ATP pocket, block these necessary conformational changes. springernature.combiomolther.org This inhibition of the intrinsic ATPase activity prevents the recruitment of co-chaperones and halts the chaperone cycle. springernature.commdpi.com The co-chaperone Aha1, for instance, normally stimulates ATPase activity by promoting a conformational switch in the middle domain's catalytic loop. portlandpress.comnih.govembopress.org By preventing ATP binding, the inhibitor effectively blocks this activation step.

Disruption of HSP90-Client Protein Interactions Leading to Client Protein Destabilization and Degradation

The ultimate consequence of inhibiting HSP90's ATPase cycle is the disruption of its ability to chaperone client proteins. springernature.comnih.gov HSP90 stabilizes a wide array of proteins critical for cancer cell survival and proliferation, including kinases like Akt and HER2, and transcription factors. nih.govwikipedia.orgnih.gov

When HSP90 function is inhibited by a compound like this compound, these client proteins are no longer properly stabilized. springernature.comnih.gov This leads to their ubiquitination and subsequent degradation by the proteasome. springernature.commdpi.com For example, treatment with dual MAO-A/HSP90 inhibitors has been shown to decrease the expression of HER2 and phospho-Akt. medchemexpress.comnih.gov A hallmark of HSP90 inhibition is the compensatory induction of other heat shock proteins, such as HSP70, which serves as an indicator of the disruption of HSP90 function. nih.govnih.govnih.gov

| Finding | Effect of this compound | Reference |

| MAO-A Inhibition | Decreased phospho-Akt expression | nih.gov |

| Decreased IFN-γ induced PD-L1 expression | nih.govresearchgate.net | |

| HSP90 Inhibition | Decreased HER2 expression | medchemexpress.comnih.gov |

| Increased HSP70 expression | nih.govnih.gov | |

| Inhibition of tumor growth in glioblastoma models | smolecule.comnih.gov |

Induction of the Heat Shock Response (HSR) and Upregulation of HSP70 Expression

The inhibition of Heat Shock Protein 90 (HSP90) by compounds such as this compound triggers a well-documented cellular stress response known as the Heat Shock Response (HSR). nih.govelifesciences.org Under normal physiological conditions, Heat Shock Factor 1 (HSF1), the primary transcription factor for the HSR, exists in an inert state, bound to a multi-protein complex that includes HSP90. nih.govspandidos-publications.com The interaction with HSP90 suppresses the transcriptional activity of HSF1. nih.govelifesciences.org

When HSP90 is inhibited, HSF1 is released from this complex. nih.govmdpi.com This liberation allows HSF1 to undergo a series of transformations, including trimerization, phosphorylation, and translocation into the nucleus. nih.govspandidos-publications.com Once in the nucleus, the activated HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs), which are located in the promoter regions of heat shock genes. spandidos-publications.commdpi.com This binding initiates the transcription of various heat shock proteins (HSPs), most notably HSP70. nih.govahajournals.orgnih.gov

The upregulation of HSP70 is a key consequence of HSP90 inhibition and serves as a biomarker for the engagement of HSP90 inhibitors with their target. ahajournals.orgaacrjournals.org Increased levels of HSP70 are part of a compensatory mechanism aimed at mitigating cellular stress by assisting in the refolding of misfolded proteins and targeting terminally damaged proteins for degradation. nih.govfrontiersin.org This response has been observed across various cell types and is a conserved cellular defense mechanism. nih.gov

Research has demonstrated that the inhibition of HSP90 leads to a significant increase in HSP70 expression. For instance, studies using HSP90 inhibitors have shown that this upregulation is a direct result of HSF1 activation following its dissociation from the inhibited HSP90. nih.gov This induction of HSP70 can counteract some of the pro-apoptotic effects of HSP90 inhibitors, as HSP70 itself has anti-apoptotic properties. spandidos-publications.com The interplay between the degradation of HSP90 client proteins and the protective effects of newly synthesized HSP70 is a critical aspect of the cellular response to HSP90 inhibition.

Table 1: Research Findings on HSP70 Upregulation Following HSP90 Inhibition

| Finding | Description | Citation(s) |

|---|---|---|

| Mechanism of HSR Induction | Inhibition of HSP90 leads to the dissociation and activation of HSF1, which then upregulates HSP gene transcription, including HSP70. | nih.govelifesciences.orgspandidos-publications.com |

| HSP70 as a Biomarker | The increase in HSP70 expression is a reliable indicator of HSP90 inhibitor activity within cells. | ahajournals.orgaacrjournals.org |

| Compensatory Protective Role | Upregulated HSP70 helps to manage cellular stress by refolding misfolded proteins and can have anti-apoptotic effects. | nih.govspandidos-publications.comfrontiersin.org |

| HSF1-Dependence | The induction of HSP70 by HSP90 inhibitors is mediated through the activation of the HSF1 transcription factor. | nih.gov |

| Modulation of Apoptosis | While HSP90 inhibition promotes apoptosis by degrading client oncoproteins, the concurrent upregulation of HSP70 can partially counteract this effect. | spandidos-publications.com |

Integrated Molecular Effects of Dual Target Engagement

The dual inhibition of Monoamine Oxidase A (MAO-A) and Heat Shock Protein 90 (HSP90) by a single molecule like this compound presents a multi-pronged approach to cancer therapy, particularly in aggressive cancers like glioblastoma. nih.govresearchgate.net This strategy aims to simultaneously disrupt distinct but complementary pathways that contribute to tumor growth, survival, and immune evasion. researchgate.netnih.gov

The inhibition of MAO-A, an enzyme overexpressed in several cancers, reduces the production of reactive oxygen species (ROS) and has been shown to decrease tumor growth. nih.gov Concurrently, the inhibition of HSP90 leads to the degradation of a wide array of "client" proteins that are essential for cancer cell proliferation, survival, and signaling. biomolther.orgaacrjournals.org These client proteins include mutated p53, Bcr-Abl, Raf-1, and Akt. biomolther.org

The integrated molecular effects of dual MAO-A and HSP90 inhibition manifest in several key ways. Firstly, it leads to a reduction in the expression of critical oncogenic proteins. For example, studies on dual inhibitors have demonstrated a decrease in the levels of HER2 and phosphorylated Akt, similar to the effects of individual MAO-A or HSP90 inhibitors. nih.gov This degradation of key signaling molecules disrupts pathways crucial for tumor cell survival and proliferation.

Secondly, this dual-inhibition strategy can impact the tumor's interaction with the immune system. HSP90 inhibitors have been shown to decrease the expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein that cancer cells use to evade T-cell mediated destruction. nih.gov Similarly, the inhibition of MAO-A can reduce immune suppression. nih.gov Therefore, a dual inhibitor can potentially act as an immune checkpoint inhibitor, enhancing the anti-tumor immune response. researchgate.netnih.gov

The combination of these effects—direct inhibition of tumor cell growth and survival pathways along with the potentiation of an anti-tumor immune response—highlights the therapeutic potential of dual-target agents like this compound. By simultaneously engaging both MAO-A and HSP90, these compounds can produce a synergistic anti-cancer effect that may be more robust than targeting either protein alone. nih.govresearchgate.net

Table 2: Integrated Molecular Effects of Dual MAO-A/HSP90 Inhibition

| Molecular Effect | Description | Citation(s) |

|---|---|---|

| Oncogenic Protein Degradation | Inhibition of HSP90 leads to the degradation of multiple client proteins essential for tumor growth and survival, such as HER2 and Akt. | nih.govbiomolther.org |

| Reduction of Tumor Growth | Both MAO-A and HSP90 inhibition have been independently shown to reduce tumor progression. | nih.govresearchgate.netnih.gov |

| Immune Checkpoint Inhibition | Dual inhibitors can decrease the expression of PD-L1 on cancer cells, potentially reducing immune evasion. | researchgate.netnih.gov |

| Enhanced Anti-Tumor Immunity | By inhibiting both MAO-A and HSP90, these compounds may stimulate a more effective cytotoxic T-cell response against the tumor. | nih.gov |

| Synergistic Anti-Cancer Activity | The combined targeting of two distinct and critical cancer pathways can lead to a more potent therapeutic outcome. | nih.govresearchgate.net |

Cellular and Preclinical Biological Activity of Mao A/hsp90 in 1

Antiproliferative Efficacy in In Vitro Cancer Models

Mao A/hsp90-IN-1 has shown notable antiproliferative effects across a range of cancer cell lines, including those known for their resistance to standard therapies.

Research has established that this compound effectively inhibits the growth of various cancer cell lines. nih.govnih.gov Its dual-targeting nature allows it to interfere with multiple pathways essential for cancer cell survival and proliferation. medchemexpress.com The inhibition of HSP90, a chaperone protein crucial for the stability and function of many oncoproteins, is a key aspect of its anticancer activity. kjcls.orgmdpi.com

A significant focus of the research on this compound has been its activity against glioblastoma (GBM), the most aggressive primary brain tumor. nih.gov The compound has demonstrated the ability to inhibit the growth of both temozolomide (B1682018) (TMZ)-sensitive and, crucially, TMZ-resistant GBM cells. nih.govnih.gov Temozolomide is the standard first-line chemotherapeutic agent for GBM, and resistance to it is a major clinical challenge. oncotarget.comacs.org The efficacy of this compound in TMZ-resistant models suggests its potential to overcome this significant hurdle in GBM treatment. nih.govnih.gov Specifically, the compound was effective in the GL26 and U251R glioblastoma cell lines. medchemexpress.commedchemexpress.comtargetmol.com

Table 1: In Vitro Activity of this compound in Glioblastoma Cells

To assess its broader anticancer potential, this compound was evaluated against the NCI-60 panel, a set of 60 diverse human cancer cell lines used by the National Cancer Institute to screen compounds. nih.govnih.gov The analysis revealed that the compound possesses broad-spectrum antiproliferative activity, inhibiting the growth of various cancer types beyond glioblastoma. nih.govnih.gov These include colon cancer, leukemia, and non-small cell lung cancer, highlighting its potential for wider therapeutic applications. nih.govnih.gov The NCI-60 screen is a well-established tool for identifying the anticancer activity of novel compounds. ijper.orgaacrjournals.org

Modulation of Key Oncogenic Signaling Pathways and Cellular Processes

The antiproliferative effects of this compound are underpinned by its ability to modulate critical signaling pathways and cellular processes that drive cancer.

Western blot analyses have shown that treatment with this compound leads to a reduction in the expression of Human Epidermal Growth Factor Receptor 2 (HER2) and phosphorylated Akt (p-Akt). nih.govnih.govmedchemexpress.com Both HER2 and Akt are client proteins of HSP90 and are key components of signaling pathways that promote cell proliferation, survival, and growth. spandidos-publications.combiomolther.orgnih.gov By inhibiting HSP90, this compound destabilizes these proteins, leading to their degradation and the subsequent downregulation of these oncogenic signals. nih.govnih.govmedchemexpress.com This effect was observed in GL26 and U251R glioblastoma cell lines. medchemexpress.com

Table 2: Effect of this compound on Oncogenic Protein Expression

Beyond its direct effects on cancer cell signaling, this compound has been shown to modulate the tumor's interaction with the immune system. Specifically, the compound can decrease the expression of Programmed Death-Ligand 1 (PD-L1) that is induced by interferon-gamma (IFN-γ) in mouse GBM cells. nih.govnih.gov PD-L1 is an immune checkpoint ligand that, when expressed on tumor cells, can bind to the PD-1 receptor on T cells, leading to T cell inactivation and allowing the tumor to evade the immune response. nih.govfrontiersin.org By reducing IFN-γ-induced PD-L1 expression, this compound may act as an immune checkpoint inhibitor, potentially restoring the ability of the immune system to recognize and attack cancer cells. nih.govnih.gov This effect has been observed in GL26 cells. nih.govnih.gov

Influence on Other Oncogenic Signaling Cascades (e.g., MAPK, PI3K/Akt, JAK/STAT)

The dual inhibition of Monoamine Oxidase A (MAO A) and Heat Shock Protein 90 (HSP90) by compounds such as this compound impacts several critical oncogenic signaling pathways. HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are key components of signaling cascades that drive cancer cell proliferation, survival, and metastasis. iiarjournals.orgspandidos-publications.com

Western blot analyses have demonstrated that dual MAO A/HSP90 inhibitors can reduce the expression of HER2 and phospho-Akt, similar to the effects of individual MAO A or HSP90 inhibitors. nih.gov The inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple signaling pathways simultaneously. iiarjournals.org These pathways include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/protein kinase B (Akt), and Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathways. frontiersin.orgaacrjournals.orgresearchgate.net

The PI3K/Akt/mTOR signaling pathway, which is crucial for cell metabolism, growth, and survival, is tightly regulated by the HSP90 chaperone system. mdpi.com HSP90 stabilizes Akt, maintaining its cellular levels and thereby promoting the survival of transformed cells. mdpi.com Inhibition of HSP90 can lead to the shutdown of the PI3K/Akt and EGFR pathways. mdpi.com

Furthermore, HSP90 inhibition affects the JAK/STAT pathway by destabilizing key kinases like JAK2. researchgate.netbiomolther.org This disruption is significant as the constitutive activation of STAT proteins can promote glycolysis, a metabolic adaptation often seen in cancer cells. researchgate.net The MAPK pathway components, including RAF/MEK/ERK, are also sensitive to HSP90 inhibition. aacrjournals.org By destabilizing these client proteins, HSP90 inhibitors can block these critical signaling cascades in tumor cells. aacrjournals.org

The table below summarizes the key oncogenic signaling pathways affected by the inhibition of HSP90, a primary target of this compound.

| Signaling Pathway | Key Proteins Affected | Consequence of Inhibition |

| PI3K/Akt/mTOR | Akt, PI3K, mTOR | Decreased cell survival and growth. mdpi.com |

| MAPK | RAF, MEK, ERK, HER2 | Reduced cell proliferation and survival. nih.govaacrjournals.org |

| JAK/STAT | JAK2, STAT3 | Disruption of cytokine signaling and metabolic reprogramming. researchgate.netbiomolther.org |

Effects on Cell Cycle Progression and Apoptosis Induction in Cancer Cells

The inhibition of HSP90, a key function of this compound, has profound effects on cell cycle regulation and the induction of apoptosis in cancer cells. HSP90 is crucial for the stability of numerous proteins that control cell cycle progression and prevent programmed cell death. iiarjournals.orgspandidos-publications.com

HSP90 inhibitors have been shown to induce cell cycle arrest, often at the G1/S or G2/M transitions. biomolther.orgspandidos-publications.com This is achieved by promoting the degradation of client proteins such as cyclin-dependent kinase 1 (CDK1), a critical regulator of the G2/M phase transition. mdpi.com The destabilization of other proteins like Cdc2 and Cdc25C also contributes to G2/M phase arrest. spandidos-publications.com

In addition to cell cycle arrest, HSP90 inhibition is a potent inducer of apoptosis. spandidos-publications.com This occurs through multiple mechanisms, including the destabilization of anti-apoptotic proteins and the activation of pro-apoptotic pathways. For instance, HSP90 inhibitors can regulate the expression of Bax and Bcl-2, key proteins in the intrinsic apoptotic pathway. spandidos-publications.com The degradation of client proteins like CRAF-1 and ERBB2, along with phosphorylated AKT, leads to both cell cycle arrest and the reinforcement of apoptosis. spandidos-publications.com

Studies have shown that combining HSP90 inhibition with the knockdown of Heat Shock Factor 1 (HSF1), a transcription factor that regulates the heat shock response, can further enhance apoptosis in cancer cells. oncotarget.com This combination facilitates the degradation of HSP90 client proteins, leading to cell cycle arrest and increased programmed cell death. oncotarget.com

The table below details the effects of HSP90 inhibition on cell cycle and apoptosis.

| Cellular Process | Key Molecular Effects | Outcome for Cancer Cells |

| Cell Cycle Progression | Degradation of CDK1, Cdc2, Cdc25C. spandidos-publications.commdpi.com | Arrest at G1/S and/or G2/M phase. biomolther.orgspandidos-publications.com |

| Apoptosis | Regulation of Bax and Bcl-2 expression; degradation of anti-apoptotic client proteins. spandidos-publications.com | Induction of programmed cell death. spandidos-publications.comoncotarget.com |

In Vivo Preclinical Efficacy Studies

Tumor Growth Inhibition in Murine Xenograft Models (e.g., GL26 Mouse Model)

Dual MAO A/HSP90 inhibitors have demonstrated significant efficacy in reducing tumor growth in preclinical in vivo models. In a GL26 mouse glioma model, treatment with these inhibitors resulted in a notable decrease in tumor size and weight. nih.govresearchgate.net Specifically, this compound showed a tumor growth inhibition (TGI) of 63.2% compared to the vehicle-treated group. medchemexpress.com

The GL26 mouse model is a widely used and clinically relevant model for glioblastoma (GBM). researchgate.net Studies using this model have shown that MAO A inhibitors can reduce tumor growth and increase the survival of mice bearing these tumors. researchgate.net The dual inhibition strategy, targeting both MAO A and HSP90, appears to build upon this efficacy. nih.gov

The antitumor effects of these compounds are not limited to glioblastoma. An NCI-60 panel analysis indicated that these dual inhibitors also inhibit the growth of other cancer types, including colon cancer, leukemia, and non-small cell lung cancer. nih.gov This suggests a broad potential for this class of compounds in cancer therapy.

The table below presents a summary of the in vivo efficacy of MAO A/HSP90 inhibitors in the GL26 mouse model.

| Compound | Model | Key Findings | Reference |

| This compound | GL26 Mouse Glioma | 63.2% Tumor Growth Inhibition | medchemexpress.com |

| Dual MAO A/HSP90 Inhibitors (general) | GL26 Mouse Glioma | Reduced tumor growth | nih.gov |

| MAO A Inhibitors | GL26 Mouse Glioma | Reduced tumor size and weight, increased survival | researchgate.net |

Assessment of Modulation of Tumor Immune Evasion Mechanisms In Vivo

Recent research has highlighted the role of MAO A/HSP90 inhibitors in modulating the tumor immune microenvironment and counteracting immune evasion mechanisms. nih.gov A key mechanism of immune evasion is the expression of immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), on the surface of tumor cells.

In GL26 mouse GBM cells, dual MAO A/HSP90 inhibitors were shown to decrease the expression of IFN-γ-induced PD-L1 in a concentration-dependent manner. nih.gov This suggests that these compounds can act as immune checkpoint inhibitors, potentially restoring the ability of the immune system to recognize and attack cancer cells. nih.gov

HSP90 inhibition itself can have complex effects on the immune system. While some studies suggest it could compromise the immune response, others indicate it can sensitize tumor cells to immune-mediated lysis, thereby aiding the immune system's attack on tumors. iiarjournals.org Furthermore, HSP90A inhibition has been shown to render tumors more susceptible to T cell-based immunotherapies, including anti-PD-1 therapy, and to increase the infiltration of tumor-reactive T cells. nih.gov

Inhibition of HSP90 can also trigger immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box protein 1 (HMGB1), ATP, and type I interferons. researchgate.net This process can provoke a CD8+ T cell-dependent antitumor immune response. researchgate.net The combination of HSP90 inhibition with the blockade of other molecules, such as Caspase-9, can further enhance this immunogenicity and overcome adaptive immune resistance by upregulating PD-L1, which can then be targeted with additional therapies. researchgate.net

The table below outlines the observed effects of MAO A/HSP90 inhibition on tumor immune evasion mechanisms.

| Immune Modulation Mechanism | Effect of MAO A/HSP90 Inhibition | Potential Therapeutic Implication |

| PD-L1 Expression | Decreased IFN-γ induced expression on GL26 cells. nih.gov | Acts as an immune checkpoint inhibitor. |

| Immunogenic Cell Death (ICD) | Triggers release of DAMPs (HMGB1, ATP, Type I IFNs). researchgate.net | Provokes a CD8+ T cell-dependent anti-tumor response. |

| T-cell Mediated Immunity | Sensitizes tumors to T-cell based immunotherapies. nih.gov | Increases infiltration and cytotoxicity of tumor-reactive T-cells. nih.gov |

| Adaptive Resistance | May induce upregulation of PD-L1. researchgate.net | Creates a target for combination therapy with anti-PD-L1 agents. |

Structure Activity Relationships Sar and Rational Design Strategies for Mao A/hsp90 in 1

Design Principles Based on Established Pharmacophores

The foundational design strategy for Mao A/hsp90-IN-1 and its analogs involves the integration of known pharmacophoric elements from established inhibitors of both Monoamine Oxidase A (MAO-A) and Heat Shock Protein 90 (HSP90). researchgate.netnih.gov This hybrid approach seeks to combine the key structural features responsible for the inhibitory activity of two distinct classes of molecules into a single chemical entity.

The design of dual MAO-A/HSP90 inhibitors often incorporates the 4-isopropylresorcinol moiety, a recognized pharmacophore for HSP90 inhibition. nih.gov This structural element is found in potent HSP90 inhibitors like AUY922 and STA-9090, where it is typically connected to a 5-membered heterocycle. nih.gov The resorcinol (B1680541) group is crucial for binding to the N-terminal domain of HSP90, a region that contains the ATP-binding pocket. mdpi.comuni-duesseldorf.de The development of HSP90 inhibitors has been a significant focus in cancer research due to the chaperone protein's role in stabilizing a multitude of oncoproteins. researchgate.neteasychair.org

The rationale for including the isopropylresorcinol group is based on its proven ability to interact with key residues within the HSP90 active site, thereby disrupting the protein's chaperone function. nih.gov This disruption leads to the degradation of HSP90 client proteins, many of which are critical for tumor cell survival and proliferation. researchgate.net

To impart MAO-A inhibitory activity, the pharmacophore of a selective MAO-A inhibitor, such as clorgyline, is integrated into the hybrid molecule. researchgate.netnih.gov Clorgyline is a well-characterized irreversible inhibitor of MAO-A and serves as a structural template for the design of new MAO-A inhibitors. mdpi.comfrontiersin.org The key features of the clorgyline pharmacophore often include an aromatic ring and a propargylamine (B41283) group, which is responsible for the covalent modification of the FAD cofactor in the MAO-A active site. frontiersin.org

The design of this compound and its analogs involves conjugating the isopropylresorcinol pharmacophore with the phenyl group of a clorgyline-like structure. researchgate.netnih.gov This is typically achieved through a linker, such as a tertiary amide bond. researchgate.netnih.gov The aim is to create a molecule that can effectively bind to and inhibit both HSP90 and MAO-A. nih.gov The selective inhibition of MAO-A is a therapeutic strategy in certain neurological disorders and has also shown potential in cancer therapy. mdpi.commdpi.org

Molecular Modeling and Docking Studies of Ligand-Protein Interactions

Computational methods, including molecular modeling and docking studies, are indispensable tools in the rational design of dual-target inhibitors like this compound. These techniques provide insights into how a ligand might bind to its target proteins at a molecular level, guiding the optimization of the inhibitor's structure for enhanced potency and selectivity.

Molecular docking simulations are employed to predict the binding poses of designed compounds within the active sites of both MAO-A and HSP90. These simulations allow for a detailed analysis of the non-covalent interactions that govern ligand binding, such as:

Hydrogen Bonding: Identifying key hydrogen bond donors and acceptors on both the ligand and the protein is crucial for stable binding. For instance, the resorcinol hydroxyl groups of the HSP90 pharmacophore can form critical hydrogen bonds within the ATP-binding pocket of HSP90.

Hydrophobic Interactions: The aromatic core of the MAO-A inhibitor pharmacophore and the isopropyl group of the HSP90 inhibitor pharmacophore can engage in hydrophobic interactions with nonpolar residues in their respective binding sites. nih.gov

Steric Compatibility: Docking studies help to ensure that the designed molecule fits well within the binding pockets of both targets without significant steric clashes. This is particularly important for dual-target inhibitors, which must be accommodated by two different protein architectures.

Pharmacophore models for MAO-A inhibitors often highlight the importance of an aromatic ring and hydrophobic features for effective binding. mdpi.com Similarly, studies on HSP90 inhibitors have identified key pharmacophoric features essential for their activity. researchgate.net

Beyond predicting static binding poses, molecular dynamics (MD) simulations can provide a more dynamic picture of ligand-protein interactions. These simulations can reveal:

Novel Binding Modes: In some cases, a designed inhibitor may adopt an unexpected binding orientation within the active site. For example, studies on some Hsp90α-selective inhibitors have revealed novel binding modes that induce conformational changes in the protein's N-terminal domain. nih.govresearchgate.net

Induced Fit: The binding of a ligand can induce conformational changes in the target protein. MD simulations can help to characterize these changes, which can be critical for achieving high-affinity binding. Understanding these dynamic processes is essential for the rational design of more effective inhibitors. mdpi.com

These computational approaches, by providing a detailed understanding of ligand-protein interactions, play a pivotal role in the iterative process of designing and optimizing dual-target inhibitors.

Analog Synthesis and Structure-Activity Profiling for Dual Potency and Selectivity

Following the in-silico design and analysis, the next crucial step is the chemical synthesis of the designed compounds and their subsequent biological evaluation. This iterative cycle of design, synthesis, and testing is fundamental to establishing a robust structure-activity relationship (SAR).

The synthesis of this compound analogs typically involves linking the MAO-A inhibitor pharmacophore (a clorgyline derivative) with the HSP90 inhibitor pharmacophore (4-isopropylresorcinol) via a suitable linker, such as an amide bond. nih.gov By systematically modifying different parts of the molecule—such as the linker length and composition, and substituents on the aromatic rings—researchers can probe the SAR for dual inhibitory activity.

For example, a series of compounds can be synthesized with varying alkyl groups on the amide linker (e.g., -H, -CH₃, -C₂H₅, -C₃H₇) to investigate the impact of these modifications on the potency against both MAO-A and HSP90. nih.gov The position of the linkage on the phenyl ring of the clorgyline moiety can also be varied to optimize interactions within the MAO-A binding site. nih.gov

The synthesized analogs are then subjected to a battery of biological assays to determine their inhibitory potency against both MAO-A and HSP90. This allows for the construction of a detailed SAR profile, which correlates specific structural features with biological activity. The goal is to identify compounds that exhibit a balanced and potent inhibition of both targets. Quantitative structure-activity relationship (QSAR) models can also be developed to further refine the design of future generations of inhibitors. researchgate.net

Exploration of Structural Modifications for Optimized Dual Inhibition

The rational design of dual-target inhibitors, such as this compound, involves the strategic combination of pharmacophores from inhibitors of two distinct proteins. In the case of this compound and its analogs, the design strategy integrated the structural features of a Monoamine Oxidase A (MAO A) inhibitor and a Heat Shock Protein 90 (HSP90) inhibitor. researchgate.netnih.gov This approach aims to create a single chemical entity capable of simultaneously modulating both targets, which are implicated in the progression of cancers like glioblastoma. researchgate.netnih.gov

The development of these dual inhibitors began with the conjugation of isopropylresorcinol, a known pharmacophore of an HSP90 inhibitor, with the phenyl group derived from clorgyline, a MAO A inhibitor. researchgate.netnih.gov The connection was established via a tertiary amide bond. Researchers explored structural modifications by substituting different alkyl groups on this tertiary amide to optimize the inhibitory activity against both MAO A and HSP90. researchgate.net

Specifically, two key compounds, designated 4-b (this compound) and 4-c, were synthesized. researchgate.netnih.gov Compound 4-b features a methyl group on the tertiary amide, while compound 4-c possesses an ethyl group. researchgate.netnih.gov Both of these compounds demonstrated the ability to inhibit MAO A activity and HSP90 binding. researchgate.netnih.gov Biologically, this dual inhibition led to a reduction in the expression of downstream HSP90 client proteins such as HER2 and phospho-Akt, and an increase in the expression of HSP70, which is indicative of HSP90 functional disruption. researchgate.netnih.gov These findings highlight how subtle modifications to the linker region can influence the dual inhibitory profile of the compound.

Table 1: Inhibitory Profile of Dual MAO A/HSP90 Inhibitors

| Compound | Structural Modification (on tertiary amide) | Target 1 Activity | Target 2 Activity | Downstream Effects | Source |

|---|---|---|---|---|---|

| This compound (4-b) | Methyl Group | Inhibits MAO A Activity | Inhibits HSP90 Binding | Reduces HER2 and phospho-Akt expression; Increases HSP70 expression | researchgate.netnih.gov |

| Compound 4-c | Ethyl Group | Inhibits MAO A Activity | Inhibits HSP90 Binding | Reduces HER2 and phospho-Akt expression; Increases HSP70 expression | researchgate.netnih.gov |

Development of Isoform-Selective HSP90 Inhibition (e.g., Hsp90α selectivity)

While pan-HSP90 inhibitors have been developed, their clinical utility has been hampered by dose-limiting toxicities, which may arise from the non-selective inhibition of all four human HSP90 isoforms (HSP90α, HSP90β, GRP94, and TRAP1). nih.govnih.gov This has spurred the development of isoform-selective inhibitors to delineate the specific roles of each paralog and potentially reduce off-target effects. nih.gov The cytosolic isoforms, HSP90α and HSP90β, are particularly relevant in oncology. nih.gov

Achieving selectivity between HSP90α and HSP90β is challenging due to the high degree of sequence and structural similarity in their N-terminal ATP-binding pockets. nih.gov However, subtle differences can be exploited. For instance, studies have revealed that a single non-conserved residue in the ATP-binding pocket, Serine 52 (Ser52) in HSP90α (which is an Alanine in HSP90β), can be leveraged to confer selectivity. nih.gov This residue can stabilize inhibitor binding through a water-mediated hydrogen-bonding network, providing a structural basis for the preferential binding of certain compounds to HSP90α. nih.gov

Structure-based design approaches have successfully generated inhibitors with significant selectivity for HSP90α. One study reported the development of tertiary alcohol-containing inhibitors, with lead compound 23d showing a 15-fold selectivity for HSP90α over HSP90β (IC50 = 0.25 μM for Hsp90α). nih.govresearchgate.net Another research effort, exploring a benzenethiol (B1682325) moiety to occupy a specific site, produced compound 12h , which exhibited an IC50 of approximately 460 nM for HSP90α and a notable ~48-fold selectivity over HSP90β. nih.gov These selective inhibitors were shown to degrade HSP90α-dependent client proteins at concentrations that did not affect HSP90β-dependent clients, validating the isoform-selective mechanism in a cellular context. nih.govnih.gov

Table 2: Examples of Hsp90α-Selective Inhibitors

| Compound | Hsp90α IC50 | Selectivity (vs. Hsp90β) | Design Strategy / Key Feature | Source |

|---|---|---|---|---|

| Compound 23d | 0.25 µM | 15-fold | Contains a tertiary alcohol; Induces novel conformational change | nih.govresearchgate.net |

| Compound 12h | ~460 nM | ~48-fold | Contains a benzenethiol moiety to occupy Site 1 | nih.gov |

| PU-11-trans | KD = 2.0 µM | 2.1-fold (by KD) | Purine-scaffold compound; Exploits Ser52 for H-bonding | nih.gov |

Computational Chemistry Approaches in Compound Optimization and Lead Generation

Computational chemistry is an indispensable tool in modern drug discovery, facilitating the rational design, optimization, and generation of novel inhibitors like this compound. researchgate.netd-nb.info These methods allow for the efficient screening of vast chemical libraries and provide deep insights into protein-ligand interactions, guiding the synthesis of more potent and selective compounds. d-nb.inforiken.jp

Structure-Based and Ligand-Based Virtual Screening (VS): Structure-based virtual screening (SB-VS) is employed when the 3D structure of the target protein is known. d-nb.info This technique involves docking large libraries of compounds into the target's binding site to predict their binding affinity and pose. d-nb.info For a complex target like HSP90, SB-VS has been successfully used to identify novel lead compounds. d-nb.info Ligand-based (LB) methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are used when the target structure is unknown or to complement SB-VS. acs.org These models are built from a set of known active and inactive compounds and can predict the activity of new molecules. acs.org Combined LB-SB approaches have been used to screen for new HSP90 inhibitors, prioritizing candidates for biological testing based on both predicted binding energy and QSAR-predicted activity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic view of the conformational dynamics of proteins like HSP90 and their complexes with ligands over time. mdpi.com This approach helps in understanding how ligand binding affects the protein's flexibility and conformational states. researchgate.netmdpi.com By analyzing these dynamics, researchers can identify key conformational substates and allosteric sites that can be targeted for drug design, moving beyond the simple static picture provided by crystal structures. mdpi.com

Fragment-Based and Machine Learning Approaches: Fragment-Based Drug Design (FBDD) is another powerful computational strategy. It involves deconstructing known ligands into smaller fragments and then computationally reconstructing new molecules by combining these fragments in novel ways. mdpi.com This process, often coupled with molecular docking tools like AutoDock4 to evaluate the binding energy of the newly generated ligands, can expand chemical diversity and lead to the discovery of new scaffolds. mdpi.com More recently, artificial intelligence (AI) and ensemble machine learning models have been developed to predict dual HSP90 inhibitors. riken.jpacs.org These models can learn complex relationships from large datasets and provide a physicochemical interpretation for the molecular descriptors that drive inhibitory activity, thereby guiding the rational design of new, potent molecules. acs.org

Advanced Research Methodologies and Analytical Approaches for Mao A/hsp90 in 1 Studies

Biochemical Assays for Target Engagement and Enzyme Kinetics

Biochemical assays are fundamental in determining the direct interaction and inhibitory potential of Mao A/hsp90-IN-1 against its intended molecular targets. These in vitro methods provide quantitative data on binding affinity and enzymatic inhibition, which are critical for understanding the compound's potency and selectivity.

Quantitative MAO-A Activity Inhibition Assays

To quantify the inhibitory effect of this compound on its first target, Monoamine Oxidase A, a luminescence-based assay is employed. The MAO-Glo™ assay is a standard method that measures the activity of MAO enzymes. In this assay, a luminogenic substrate is oxidized by MAO-A, leading to the production of luciferin, which is then converted into a light signal by luciferase. The intensity of the light is directly proportional to MAO-A activity.

The inhibitory potential of this compound is determined by introducing varying concentrations of the compound into the assay system. The concentration at which the compound inhibits 50% of the enzyme's activity is known as the half-maximal inhibitory concentration (IC50). For this compound, this value has been precisely determined, demonstrating its potent engagement with the MAO-A enzyme.

| Compound | Target Enzyme | Assay Method | IC50 (µM) |

|---|---|---|---|

| This compound (4-b) | MAO-A | MAO-Glo™ Assay | 1.77 |

HSP90 Binding and ATPase Activity Assays

The second primary target of the compound is the molecular chaperone HSP90. The function of HSP90 is intrinsically linked to its ability to bind and hydrolyze ATP. To assess the interaction of this compound with HSP90, a competitive binding assay is utilized. This assay measures the ability of the test compound to displace a known, fluorescently labeled ligand that binds to the ATP pocket in the N-terminal domain of HSP90.

Specifically, a fluorescence polarization (FP) assay using fluorescein (B123965) isothiocyanate (FITC)-labeled Geldanamycin is a common approach. When FITC-Geldanamycin is bound to the large HSP90α protein, it tumbles slowly in solution, emitting highly polarized light. When a competitive inhibitor like this compound displaces it, the smaller, free-moving FITC-Geldanamycin emits depolarized light. The change in polarization is used to calculate the IC50 value, indicating the compound's binding affinity for HSP90α. Research has established a potent IC50 value for this compound, confirming its strong binding to the HSP90α ATP pocket. nih.gov

| Compound | Target Protein | Assay Method | IC50 (µM) |

|---|---|---|---|

| This compound (4-b) | HSP90α | FITC-Geldanamycin Competitive Binding Assay | 0.019 |

While binding is a prerequisite for inhibition, direct measurement of HSP90's ATPase activity provides functional confirmation. Such assays typically measure the rate of ATP hydrolysis to ADP and inorganic phosphate (B84403) (Pi) in the presence of the inhibitor. acs.org

Thermal Shift Assays for Protein Stability and Ligand Binding

Thermal shift assays (TSA), or differential scanning fluorimetry (DSF), are a valuable method for confirming direct ligand binding to a target protein. The principle of this assay is that the binding of a ligand typically stabilizes the protein's structure, resulting in an increase in its melting temperature (Tm). The unfolding of the protein is monitored by measuring the fluorescence of an environmentally sensitive dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature. A positive shift in the melting temperature (ΔTm) in the presence of a compound is strong evidence of direct binding.

While this is a standard technique for validating HSP90 inhibitors, specific ΔTm data for the interaction between this compound and its targets has not been reported in the primary literature.

Dimerization Assays for HSP90 Conformational Dynamics

HSP90 exists as a homodimer, and its chaperone cycle involves significant conformational changes, including the transient dimerization of its N-terminal domains, which is essential for ATP hydrolysis and client protein processing. researchgate.net Assays to study these dynamics, such as Förster Resonance Energy Transfer (FRET), can be employed to monitor the proximity of the two N-terminal domains. acs.org In a FRET-based assay, the two monomers of the HSP90 dimer are labeled with a donor and an acceptor fluorophore. N-terminal dimerization brings the fluorophores into close proximity, resulting in a detectable FRET signal. Inhibitors can be studied to see how they affect this dynamic process.

As with thermal shift assays, specific data from HSP90 dimerization assays for this compound has not been published in the key scientific literature.

Cellular Assays for Biological Response Assessment and Pathway Analysis

Cellular assays are essential to bridge the gap between biochemical activity and biological function. These assays measure the effect of this compound on whole, living cells, providing insight into its therapeutic potential and its impact on cellular pathways.

Advanced Computational and Bioinformatics Approaches:No computational models, docking studies, or bioinformatics analyses specifically focused on this compound are available in the public domain.

Due to the lack of specific research data for this compound in these advanced analytical and preclinical areas, it is not possible to construct the requested article with the required level of scientific detail, accuracy, and adherence to the provided outline.

Bioinformatics and Pathway Enrichment Analysis (e.g., Ingenuity Pathway Analysis)

Bioinformatics approaches are essential for interpreting the large datasets generated from studies on compounds such as this compound. By analyzing gene or protein expression changes following treatment with the inhibitor, researchers can identify the biological processes and signaling pathways that are significantly affected.

Ingenuity Pathway Analysis (IPA) is a powerful bioinformatics tool that helps to model, analyze, and understand the complex biological systems. mdpi.com For a dual inhibitor of Monoamine Oxidase A (MAO-A) and Heat shock protein 90 (Hsp90), IPA can be used to map the downstream effects of inhibiting these two targets. For instance, inhibition of Hsp90 is known to lead to the degradation of a wide array of oncogenic client proteins. nih.gov IPA can help to identify which of these client protein pathways are most significantly impacted by this compound.

Below is an interactive table illustrating the types of pathways that could be identified through such an analysis for an Hsp90 inhibitor.

| Canonical Pathway | -log(p-value) | Molecules Involved | Predicted Effect |

| p53 Signaling | 8.5 | TP53, MDM2, ATM | Activation |

| ERK/MAPK Signaling | 7.2 | RAF1, MEK1/2, ERK1/2 | Inhibition |

| PI3K/AKT Signaling | 6.8 | PIK3CA, AKT, mTOR | Inhibition |

| Cell Cycle: G2/M DNA Damage Checkpoint | 5.9 | CHK1, WEE1, CDC25C | Activation |

| Apoptosis Signaling | 5.3 | BCL2, BAX, Caspase-3 | Activation |

This table represents hypothetical data for illustrative purposes based on typical findings for Hsp90 inhibitors.

Molecular Dynamics Simulations for Elucidating Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nih.gov In the context of this compound, MD simulations provide valuable insights into the dynamic interactions between the inhibitor and its target proteins, MAO-A and Hsp90. nih.govmdpi.com These simulations can reveal the conformational changes that occur in the proteins upon binding of the inhibitor, which is crucial for understanding the mechanism of inhibition. nih.gov

For Hsp90, which has a highly flexible structure, MD simulations can help to characterize the ligand-regulated dynamics. nih.gov The binding of an inhibitor can stabilize certain conformations of Hsp90, affecting its chaperone cycle and its interaction with client proteins and co-chaperones. nih.gov MD simulations can also be used to predict the binding free energy of the inhibitor, providing a quantitative measure of its affinity for the target protein. mdpi.com

Key insights from MD simulations include the identification of critical amino acid residues involved in the binding of this compound. This information is invaluable for the rational design of more potent and selective inhibitors. The simulations can also help to explain the basis for the dual-targeting nature of the compound, by comparing its binding modes and affinities for both MAO-A and Hsp90.

The following interactive table summarizes the kind of data that can be obtained from MD simulations of an inhibitor with Hsp90.

| Simulation Parameter | Value | Interpretation |

| Root Mean Square Deviation (RMSD) | 1.5 Å | Stable binding of the inhibitor in the active site |

| Binding Free Energy (ΔG) | -10.5 kcal/mol | High affinity of the inhibitor for the target protein |

| Key Interacting Residues | Asp93, Leu107, Phe138 | Critical amino acids for inhibitor binding |

| Hydrogen Bond Occupancy | > 80% with Asp93 | Strong and stable hydrogen bond interaction |

This table represents hypothetical data for illustrative purposes based on typical findings for Hsp90 inhibitors.

Structural Biology Techniques for Target-Compound Complex Elucidation

Structural biology techniques are indispensable for visualizing the three-dimensional structures of proteins and their complexes with inhibitors at an atomic level. This information is fundamental to understanding the precise mechanism of action of a drug and for guiding further drug development efforts.

Co-crystallography for Atomic-Level Binding Mode Determination

Co-crystallography is an experimental technique where a protein is crystallized in the presence of a ligand, in this case, this compound. The resulting crystal structure, determined through X-ray diffraction, provides a static snapshot of the inhibitor bound to its target protein. nih.govosti.gov This allows for the precise determination of the binding mode of the inhibitor, including the specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, that are formed between the inhibitor and the protein. nih.gov

For this compound, obtaining co-crystal structures with both MAO-A and Hsp90 would be highly informative. For Hsp90, the structure would reveal how the inhibitor occupies the ATP-binding pocket in the N-terminal domain. nih.govnih.gov This would allow for a direct comparison with the binding of the natural substrate, ATP, and other known Hsp90 inhibitors.

The detailed structural information obtained from co-crystallography is crucial for structure-based drug design. It can explain the compound's selectivity for its targets and provide a rational basis for modifying the chemical structure of the inhibitor to improve its potency, selectivity, and pharmacokinetic properties. The Protein Data Bank (PDB) is a repository for such structural data, with numerous entries for Hsp90 in complex with various inhibitors. pdbj.org

Below is an interactive table detailing the type of information that can be derived from a co-crystal structure of an inhibitor with the Hsp90 N-terminal domain.

| Interaction Type | Hsp90 Residue | Inhibitor Moiety | Distance (Å) |

| Hydrogen Bond | Asp93 | Hydroxyphenyl | 2.8 |

| Hydrogen Bond | Gly97 | Pyrazole N-H | 3.1 |

| Hydrophobic Interaction | Leu107 | Phenyl ring | 3.9 |

| Hydrophobic Interaction | Phe138 | Alkyl chain | 4.2 |

| Water-mediated H-bond | Thr184 | Carbonyl oxygen | 3.5 |

This table represents hypothetical data for illustrative purposes based on typical findings for Hsp90 inhibitors.

Conceptual Implications and Future Research Directions

Strategic Advantages of Dual MAO-A/HSP90 Inhibition in Future Therapeutic Paradigms

The simultaneous inhibition of Monoamine Oxidase A (MAO-A) and Heat Shock Protein 90 (HSP90) offers several strategic advantages. This dual-action approach can lead to synergistic antitumor effects, enhancing potency while potentially reducing the likelihood of drug resistance. researchgate.netresearchgate.net By targeting two distinct but complementary pathways involved in tumor progression, these inhibitors can disrupt a broader range of cancer cell survival mechanisms. iiarjournals.orgmdpi.com For instance, while HSP90 inhibition leads to the degradation of a wide array of oncogenic client proteins, MAO-A inhibition can counteract hypoxia and modulate the tumor microenvironment. d-nb.infomdpi.com

A significant advantage of this dual-target strategy is the potential for a multi-pronged attack on malignancies. nih.gov The repurposing of MAO inhibitors, traditionally used in neuroscience, for cancer treatment could offer the dual benefit of antitumor and antidepressant effects, which is particularly relevant given the high prevalence of depression among cancer patients. nih.gov Furthermore, the combination of HSP90 inhibitors with other anticancer agents has shown promise in preclinical studies, suggesting that dual inhibitors could be a cornerstone of future combination therapies. researchgate.netoncotarget.com

Potential for Addressing Mechanisms of Drug Resistance in Cancer

Drug resistance is a major obstacle in cancer therapy, and dual MAO-A/HSP90 inhibitors hold the potential to overcome this challenge. researchgate.netresearchgate.net HSP90 is crucial for the stability and function of many proteins that are mutated or overexpressed in cancer, contributing to resistance against conventional therapies. oaepublish.combiomolther.org By inhibiting HSP90, these dual inhibitors can destabilize these client proteins, thereby resensitizing cancer cells to treatment. oaepublish.commdpi.com

The development of dual-target inhibitors is an effective strategy to enhance potency and reduce drug resistance. researchgate.netresearchgate.net For example, compounds that inhibit both MAO-A and HSP90 have been shown to be effective against temozolomide (B1682018) (TMZ)-sensitive and -resistant glioblastoma cells. nih.govnih.gov This suggests that such compounds could be valuable in treating tumors that have developed resistance to standard chemotherapeutic agents. The ability of these inhibitors to target multiple pathways simultaneously makes it more difficult for cancer cells to develop resistance through a single mutation. mdpi.com

Exploration of Expanded Therapeutic Applications in Preclinical Models Beyond Current Focus

While the primary focus of dual MAO-A/HSP90 inhibitors has been on glioblastoma, there is significant potential for their application in other cancer types and even in neurobiological contexts. nih.govnih.gov Preclinical studies have already shown that these inhibitors can reduce the growth of various cancers, including colon cancer, leukemia, and non-small cell lung cancer. researchgate.netnih.gov The overexpression of HSP90 is a common feature in many cancers, making it a viable target across a range of malignancies. frontiersin.orgtandfonline.com

Beyond oncology, the dual inhibition of MAO-A and HSP90 could have therapeutic implications in neurodegenerative disorders where both proteins are implicated. acs.orgmdpi.com Upregulation of HSP90 has been observed in conditions like Parkinson's disease and Alzheimer's disease. acs.org Given the established role of MAO-A inhibitors in treating these conditions, dual-target agents could offer a novel therapeutic approach. nih.gov Further preclinical studies in relevant animal models are warranted to explore these expanded applications.

Design and Development of Advanced Analogues with Tuned Selectivity or Potency Profiles

The initial success of dual MAO-A/HSP90 inhibitors provides a strong foundation for the design and development of advanced analogues with improved properties. researchgate.netnih.gov Medicinal chemistry efforts can focus on modifying the existing chemical scaffolds to enhance selectivity for specific isoforms of HSP90 or to fine-tune the potency against each target. tandfonline.comacs.org For example, a series of inhibitors were designed by conjugating the pharmacophore of an HSP90 inhibitor (isopropylresorcinol) with that of an MAO-A inhibitor (clorgyline). nih.gov

Future design strategies could involve structure-based drug design and computational modeling to identify novel chemical entities with optimized binding affinities and pharmacokinetic profiles. mdpi.comresearchgate.net The goal is to develop next-generation inhibitors that maximize therapeutic efficacy while minimizing off-target effects. This could involve creating isoform-selective inhibitors or compounds with a specific desired ratio of MAO-A to HSP90 inhibition. nih.gov

Integration with Emerging Research in Tumor Microenvironment Modulation

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. d-nb.infomdpi.com Both MAO-A and HSP90 have been shown to influence the TME. MAO-A contributes to a hypoxic environment that promotes tumor growth and metastasis, while extracellular HSP90 can modulate the function of immune and stromal cells. d-nb.infomdpi.com Dual MAO-A/HSP90 inhibitors, therefore, have the potential to favorably modulate the TME.

A key aspect of this is the ability of these inhibitors to act as immune checkpoint inhibitors. researchgate.net Studies have shown that dual MAO-A/HSP90 inhibitors can decrease the expression of PD-L1, a protein that helps tumors evade the immune system. nih.govnih.gov By reducing PD-L1 levels, these inhibitors may enhance the ability of the immune system to recognize and attack cancer cells. researchgate.net This provides a strong rationale for combining these dual inhibitors with existing immunotherapies to achieve a more robust anti-tumor response. researchgate.net

Elucidation of Comprehensive Systems-Level Biological Effects and Network Perturbations

To fully understand the therapeutic potential of dual MAO-A/HSP90 inhibitors, it is essential to elucidate their comprehensive biological effects at a systems level. ethz.ch This involves moving beyond the study of individual targets to understanding how their simultaneous inhibition perturbs the complex network of cellular pathways. mdpi.comnih.gov Techniques such as proteomics, transcriptomics, and metabolomics can provide a global view of the molecular changes induced by these inhibitors.

A systems biology approach can help identify the full spectrum of client proteins affected by HSP90 inhibition and the downstream consequences of MAO-A inhibition. nih.gov This can reveal novel mechanisms of action and potential biomarkers for predicting treatment response. Understanding the network-level perturbations caused by these dual inhibitors will be crucial for optimizing their clinical development and identifying the patient populations most likely to benefit from this therapeutic strategy. ethz.ch

Q & A

Q. What is the molecular mechanism of action of Mao A/Hsp90-IN-1 in glioblastoma models, and how can its dual inhibition of MAO A and HSP90 be experimentally validated?

this compound acts as a dual inhibitor, targeting both MAO A (IC50 = 1.77 μM) and HSP90α (IC50 = 0.019 μM) to suppress glioblastoma progression. To validate this mechanism:

- Use enzyme inhibition assays (e.g., fluorescence-based or spectrophotometric methods) to measure IC50 values for MAO A and HSP90α .

- Perform Western blotting to confirm downstream effects, such as reduced HER2 and phospho-Akt expression in GL26 cells .

- Employ flow cytometry to quantify PD-L1 expression changes in IFN-γ-treated cells, as PD-L1 downregulation is critical for blocking immune evasion .

Q. What experimental designs are recommended to assess the efficacy of this compound in overcoming temozolomide resistance in glioblastoma?

- Design comparative studies using temozolomide-sensitive vs. resistant GBM cell lines (e.g., GL26). Include dose-response curves to determine synergistic effects .

- Measure apoptosis markers (e.g., caspase-3 activation) and proliferation rates (via MTT assays) in combination therapy vs. monotherapy .

- Validate findings in orthotopic mouse models to assess blood-brain barrier penetration and in vivo efficacy .

Q. How can researchers address contradictory data on this compound’s IC50 values across different studies?

- Standardize assay conditions (e.g., pH, temperature, substrate concentrations) to minimize variability .

- Replicate experiments across independent labs and use reference inhibitors (e.g., geldanamycin for HSP90) as controls .

- Apply meta-analysis techniques to reconcile discrepancies, focusing on variables like cell type or compound purity .

Advanced Research Questions

Q. What methodologies are optimal for studying the immune-modulatory effects of this compound, particularly its impact on tumor-infiltrating lymphocytes (TILs)?

- Use co-culture systems combining GBM cells and TILs to quantify cytokine secretion (e.g., IFN-γ, IL-2) via ELISA .

- Apply single-cell RNA sequencing to profile TIL activation states post-treatment, focusing on PD-1/PD-L1 axis modulation .

- Design syngeneic mouse models to evaluate in vivo immune responses, including tumor regression and TIL proliferation rates .

Q. How can the dual-target specificity of this compound be optimized to minimize off-target effects in heterogeneous tumor microenvironments?

- Conduct structure-activity relationship (SAR) studies to identify analogs with enhanced selectivity. Use computational docking (e.g., AutoDock Vina) to predict binding affinities for MAO A vs. HSP90 .

- Implement proteomic profiling (e.g., mass spectrometry) to map off-target interactions in primary patient-derived GBM cells .

- Compare toxicity profiles in 3D organoid models vs. traditional 2D cultures to better mimic in vivo conditions .

Q. What strategies are effective for integrating this compound into combination therapies targeting metabolic and proteostatic vulnerabilities in cancer?

- Pair with glutamine metabolism inhibitors (e.g., CB-839) to exploit MAO A’s role in amino acid catabolism. Monitor ATP levels and ROS production .

- Combine with HSP70 inducers (e.g., VER-155008) to exacerbate proteostatic stress, using viability assays and protein aggregation markers .

- Apply pharmacokinetic modeling to optimize dosing schedules and avoid antagonism .

Methodological Frameworks

Q. How can the PICO framework be applied to formulate research questions about this compound’s therapeutic potential?

- Population (P): Glioblastoma patients with temozolomide resistance.

- Intervention (I): this compound monotherapy or combination regimens.

- Comparison (C): Standard therapies (e.g., temozolomide, radiation).

- Outcome (O): Progression-free survival, PD-L1 expression levels .

Q. What are the key considerations for ensuring reproducibility in studies involving this compound?

- Document compound synthesis protocols rigorously, including purity (>95% by HPLC) and storage conditions (-80°C in DMSO) .

- Share raw data (e.g., dose-response curves, Western blot images) in public repositories like Zenodo .

- Follow ARRIVE guidelines for preclinical studies to enhance transparency in animal experiments .

Data Analysis & Reporting

Q. How should researchers analyze transcriptomic data to link this compound’s effects to immune evasion pathways?

Q. What statistical approaches are recommended for handling small sample sizes in preclinical studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.